

A Technical Guide to 6-Methylchromone-2-carboxylic Acid: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Methylchromone-2-carboxylic acid

Cat. No.: B2957295

[Get Quote](#)

Abstract

6-Methylchromone-2-carboxylic acid is a specialized organic compound belonging to the chromone family, a class of benzopyran derivatives.^{[1][2]} Characterized by a methyl group at the 6-position and a carboxylic acid at the 2-position of the chromone scaffold, this molecule serves as a pivotal building block and intermediate in diverse scientific fields.^[1] Its unique structural features impart significant utility in medicinal chemistry, materials science, and organic synthesis. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, modern synthetic methodologies, and key applications, offering a technical resource for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is critical for its effective application. This section details the nomenclature, structural features, and key physical data for **6-Methylchromone-2-carboxylic acid**.

Nomenclature and Chemical Structure

The formal IUPAC name for this compound is 6-methyl-4-oxochromene-2-carboxylic acid.^[1] It is also commonly referred to by synonyms such as 6-Methyl-4-oxo-4H-chromene-2-carboxylic

acid and 6-Methyl-4-oxo-4H-1-benzopyran-2-carboxylic acid.[3]

The core of the molecule is a chromone ring system, which is a fused benzopyran structure.[1]

Key functional groups include a ketone at position 4, a methyl substituent on the benzene ring at position 6, and a carboxylic acid group at position 2 of the pyran ring.

*Figure 1: Chemical Structure of **6-Methylchromone-2-carboxylic acid**.*

Physicochemical Data

The compound is typically supplied as an off-white solid powder.[3] Its key properties are summarized in the table below.

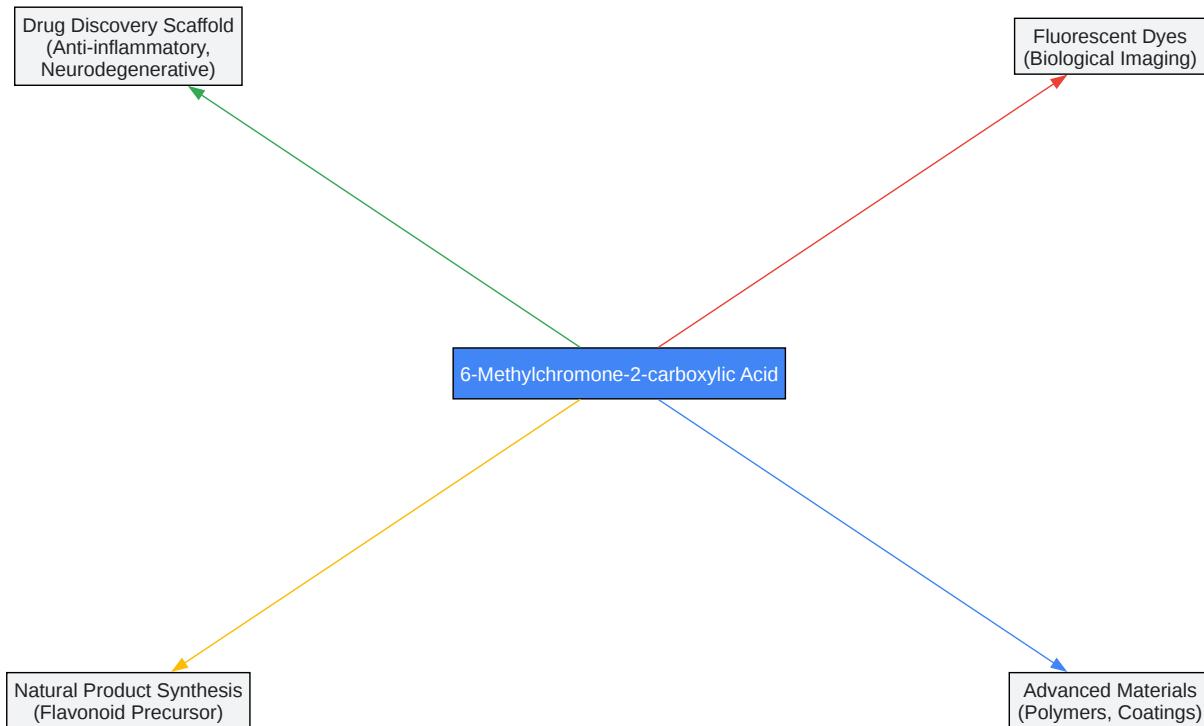
Property	Value	Reference(s)
CAS Number	5006-44-0	[1][3][4]
Molecular Formula	C ₁₁ H ₈ O ₄	[1][3][4]
Molecular Weight	204.18 g/mol	[1][3][4]
Appearance	Off-white solid powder	[3]
Melting Point	262-270 °C	[2][3][5]
Purity	≥98% (HPLC)	[2][3]
Standard Molar Enthalpy of Formation	-(656.2 ± 2.2) kJ·mol ⁻¹	[2][5]

Synthesis and Mechanistic Insights

The synthesis of the chromone scaffold is a well-established area of organic chemistry. Modern methods often employ microwave assistance to improve reaction efficiency and yield.

Overview of Synthetic Strategies

Several general pathways exist for synthesizing chromone-2-carboxylic acids:


- Condensation Reactions: A common approach involves the condensation of a substituted 2'-hydroxyacetophenone with a source of the C2 and C3 atoms of the pyranone ring, such as

diethyl oxalate.

- Cyclization Reactions: Intramolecular cyclization of appropriately substituted phenolic precursors can also yield the chromone core.[1]
- Functional Group Transformations: Oxidation of an existing 2-methylchromone can be used to form the carboxylic acid functionality.[1]

Protocol: Microwave-Assisted Synthesis of Chromone-2-Carboxylic Acids

Causality and Rationale: The following protocol is adapted from an optimized, microwave-assisted synthesis of a structurally related compound, 6-bromochromone-2-carboxylic acid.[6] Microwave-assisted synthesis is chosen for its significant advantages over classical thermal methods, including dramatically reduced reaction times, improved yields, and often cleaner reaction profiles.[6] The mechanism involves an initial base-catalyzed Claisen condensation between 2'-hydroxy-5'-methylacetophenone and diethyl oxalate, followed by an acid-catalyzed intramolecular cyclization and subsequent hydrolysis of the ester intermediate to yield the final carboxylic acid.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 6-Methylchromone-2-carboxylic acid | 5006-44-0 [smolecule.com]
- 2. 6-Methylchromone-2-carboxylic acid 98 5006-44-0 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. 6-METHYLCHROMONE-2-CARBOXYLIC ACID | 5006-44-0 [chemicalbook.com]

- 6. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC
[pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to 6-Methylchromone-2-carboxylic Acid: Structure, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2957295#6-methylchromone-2-carboxylic-acid-chemical-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com